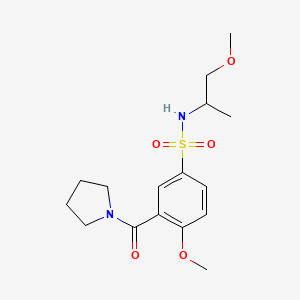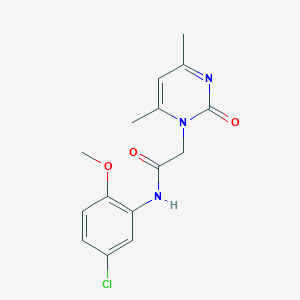![molecular formula C15H15Cl2N3O2 B4753014 1-(3,4-dichlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4753014.png)
1-(3,4-dichlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine
Descripción general
Descripción
1-(3,4-dichlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine, also known as CM156, is a novel piperazine derivative that has been the subject of scientific research due to its potential therapeutic applications. CM156 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is not fully understood, but studies have suggested that it may act through the modulation of various signaling pathways in the body. This compound has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been found to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been found to inhibit the growth of tumor cells and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dichlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine has several advantages for lab experiments, including its high purity and stability. However, this compound is still in the early stages of development, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dichlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine. One area of focus is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the effects of this compound in various animal models of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that this compound exhibits neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs in these areas.
Propiedades
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-10-8-14(18-22-10)15(21)20-6-4-19(5-7-20)11-2-3-12(16)13(17)9-11/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXGPWFSQXHDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B4752954.png)
![N-(2-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4752961.png)
![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4752971.png)
![[4-bromo-2-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4752972.png)
![N-(2-furylmethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4752977.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4752985.png)

![N-[3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4753011.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4753013.png)
![2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4753024.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4753026.png)
![methyl 3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4753032.png)